molecular formula C13H17NO5 B1465297 Diethyl 2-(6-methoxypyridin-2-yl)malonate CAS No. 1259929-73-1

Diethyl 2-(6-methoxypyridin-2-yl)malonate

Cat. No.: B1465297
CAS No.: 1259929-73-1
M. Wt: 267.28 g/mol
InChI Key: PNDBXDXYTZJETA-UHFFFAOYSA-N
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Description

Diethyl 2-(6-methoxypyridin-2-yl)malonate is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bipyrimidine Derivatives: Diethyl-2-(2-methoxyphenoxy)malonate is utilized in the synthesis of bipyrimidine derivatives. This process involves bromination, etherification, cyclization, and halogenation steps, showcasing the compound's utility in complex organic synthesis (Lin Chen, 2011).
  • Glycoconjugate Synthesis: This compound undergoes stepwise aminolysis with 3-aminopropanol, facilitating the preparation of glycoconjugate oligonucleotides. This demonstrates its role in the synthesis of biomolecules with potential therapeutic applications (Johanna Katajisto et al., 2004).
  • Electrophilic Amination Reagent: The compound serves as an electrophilic amination reagent for Grignard reagents, leading to N-alkylation products. This provides a method for introducing amine functionalities into molecules (Y. Niwa et al., 2002).

Material Science and Medicinal Chemistry

  • Conformational Analysis: Research into the conformational aspects of related malonate derivatives helps understand their behavior in solid and solution states, important for designing molecules with desired physical and chemical properties (S. Saravanan et al., 2005).
  • Anticancer Drug Intermediates: Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the role of such compounds in the development of new therapeutics (Hehua Xiong et al., 2018).

Novel Synthesis Approaches

  • Synthesis of Pyrimidine Derivatives: Utilization in the synthesis of novel pyrimidines under microwave irradiation and solvent-free conditions demonstrates the compound's versatility and efficiency in organic synthesis (J. V. Eynde et al., 2001).
  • Hydrogen Bonding Studies: The study of hydrogen bonding in related malonate compounds provides insight into their supramolecular architecture, critical for designing materials with specific properties (A. Ilangovan et al., 2013).

Properties

IUPAC Name

diethyl 2-(6-methoxypyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-7-6-8-10(14-9)17-3/h6-8,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBXDXYTZJETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2-bromo-6-methoxypyridine (1.8 g, 9.57 mmol), copper(I) iodide (0.16 g, 0.86 mmol), 2-picolinic acid (0.21 g, 1.72 mmol), cesium carbonate (4.7 g, 14.4 mmol) and diethyl malonate (4.4 mL, 28.7 mmol) in dioxane (15 mL) was heated at 95° C. for 4 days. After cooling to room temperature, ethyl acetate and saturated aqueous NH4Cl were added. The organic phase was separated and the aqueous phase extracted with ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated. The product was purified twice by flash chromatography (SiO2; heptane/ethyl acetate, gradient 0-80% and second chromatography using heptane/ethyl acetate gradient 0-20%) giving the product.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(6-methoxypyridin-2-yl)malonate
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Diethyl 2-(6-methoxypyridin-2-yl)malonate

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